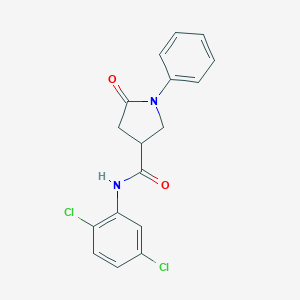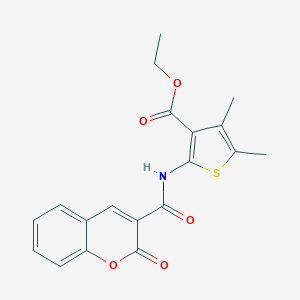![molecular formula C36H30N4S B387513 4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]](/img/structure/B387513.png)
4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of two rings sharing a single atom. The presence of multiple phenyl groups and a phthalazine-thiadiazole core makes it an interesting subject for research in organic chemistry and material science.
準備方法
The synthesis of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as ethanol or toluene, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound, which may exhibit different chemical properties.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: The compound’s potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), is an area of active research
作用機序
The mechanism of action of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This could lead to various biological effects, such as anti-inflammatory or anticancer activity .
類似化合物との比較
Similar compounds to 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] include other spiro compounds and phthalazine derivatives. Some examples are:
2,4,5-triphenylimidazole: Known for its use in the synthesis of fluorescent materials and optical waveguides.
1,3,4-thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] lies in its spiro structure, which imparts distinct chemical and physical properties that are not observed in its linear counterparts.
特性
分子式 |
C36H30N4S |
|---|---|
分子量 |
550.7g/mol |
IUPAC名 |
2',3,5-triphenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-2,1'-phthalazine] |
InChI |
InChI=1S/C36H30N4S/c1-26(2)27-22-24-28(25-23-27)34-32-20-12-13-21-33(32)36(39(37-34)30-16-8-4-9-17-30)40(31-18-10-5-11-19-31)38-35(41-36)29-14-6-3-7-15-29/h3-26H,1-2H3 |
InChIキー |
HGXKQCROIRKESM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine](/img/structure/B387431.png)


![7-{[4-(Methoxycarbonyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387437.png)
![7-[(3-Chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387438.png)

![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)






